3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
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Overview
Description
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide group, a cyano group, and a chloro substituent
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective against various diseases and conditions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the therapeutic effects of thiophene derivatives are often due to their interaction with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways may be affected .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
The therapeutic effects associated with thiophene derivatives suggest that they can induce significant changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide typically involves the reaction of substituted amines with cyanoacetates. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted amines, and various nucleophiles. Reaction conditions often involve elevated temperatures and the absence of solvents .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications .
Scientific Research Applications
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry .
Biological Activity
3-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H14ClN3OS. The compound features a chloro substituent and a cyano group that may contribute to its biological activity through interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit topoisomerase II and DNA polymerase, both critical for DNA replication and repair in cancer cells.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process involves the release of cytochrome c from mitochondria and subsequent activation of caspases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds within the same structural class. For instance:
- Anticancer Studies : A study evaluated the anticancer properties of similar benzamide derivatives against breast cancer cell lines. The results indicated significant growth inhibition correlated with increased apoptosis markers.
- Enzyme Interaction Studies : Another research focused on the interaction of related compounds with cyclin-dependent kinases (CDKs). These compounds showed promising results in inhibiting CDK2, leading to cell cycle arrest in tumor cells .
Research Findings
Recent advances have highlighted the following findings regarding this compound:
- Pharmacological Profiles : The compound exhibits a favorable pharmacological profile with low toxicity in preliminary animal studies. Further investigations are needed to establish its safety and efficacy in clinical settings .
- Potential for Combination Therapy : Research suggests that this compound could be effectively combined with other anticancer agents to enhance therapeutic outcomes. Combination regimens may target multiple pathways involved in tumor growth and survival .
Properties
IUPAC Name |
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-12-6-4-5-11(9-12)16(21)20-17-14(10-19)13-7-2-1-3-8-15(13)22-17/h4-6,9H,1-3,7-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPHFDEZSCPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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